4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMESOSIAGUTXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclohexan-1-amine Core
The cyclohexan-1-amine moiety can be prepared via reduction of cyclohexanone derivatives or by substitution reactions on cyclohexane rings bearing suitable leaving groups.
A relevant approach described in patent literature involves the reduction of protected amino cyclohexyl esters using hydride reagents such as potassium borohydride in the presence of lithium chloride in tetrahydrofuran (THF). The reaction is carried out under stirring at ambient to slightly elevated temperatures (25–45°C) over extended periods (12–30 hours) to achieve high conversion rates. The product is then extracted using dichloromethane and purified by washing with water and brine, followed by vacuum concentration to yield the protected cyclohexyl alcohol intermediate with high purity (99%) and yields ranging from 95% to 98%.
Introduction of the Benzenesulfonyl Group
The benzenesulfonyl moiety is typically introduced via sulfonylation reactions, where a benzenesulfonyl chloride reacts with the amine functionality of the cyclohexan-1-amine scaffold. This reaction is generally performed in an aqueous or organic medium with a base such as potassium carbonate to neutralize the generated hydrochloric acid and drive the reaction to completion.
In one documented method, the sulfonylation is conducted by stirring the amine intermediate with benzenesulfonyl chloride in the presence of potassium carbonate in a solvent like acetonitrile at elevated temperatures (60–80°C) for 1–2 hours. After the reaction, the mixture is cooled, filtered, and the crude product is recrystallized from acetonitrile to afford the pure sulfonylated cyclohexylamine derivative with yields around 88–90% and purity exceeding 99%.
Formation of Hydrochloride Salt
To improve the compound's stability, solubility, and ease of handling, the free base of 4-(Benzenesulfonyl)cyclohexan-1-amine is converted into its hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in an appropriate solvent, followed by isolation of the salt via filtration or crystallization.
This step enhances the compound's physical properties for further application or formulation.
Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction of protected ester | Potassium borohydride, LiCl, THF | 25–45°C | 12–30 hours | 95–98 | 99 | Extraction with dichloromethane, washing with water and brine |
| Sulfonylation | Benzenesulfonyl chloride, K2CO3, acetonitrile | 60–80°C | 1–2 hours | 88–90 | 99 | Recrystallization from acetonitrile |
| Salt formation | HCl treatment | Ambient | Variable | Quantitative | — | Isolation by filtration/crystallization |
Detailed Research Findings and Notes
The reduction step benefits from the presence of lithium chloride, which may enhance the solubility and reactivity of potassium borohydride, leading to efficient conversion of esters to alcohols or amines.
The sulfonylation reaction requires careful pH control to prevent side reactions and ensure complete conversion. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction and maintain a favorable environment.
Purification steps, including extraction and recrystallization, are critical to achieving high purity, which is essential for pharmaceutical-grade compounds.
The hydrochloride salt form is preferred for its improved handling and stability, which is a common practice in amine-containing drug intermediates.
Alternative synthetic routes involving ketal protection and cyanocyclohexanone intermediates have been reported for related cyclohexanone derivatives, but these are more complex and less direct for the target compound.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group (-SONH-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.
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Reagents/Conditions :
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Acidic: Concentrated HCl at reflux (110°C).
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Basic: Aqueous NaOH (2M) at 80°C.
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Mechanism :
Acidic conditions protonate the sulfonamide nitrogen, weakening the S-N bond, while basic conditions deprotonate the amine, facilitating nucleophilic attack by water or hydroxide ions. -
Example :
Hydrolysis in HCl yields benzenesulfonic acid and cyclohexan-1-amine hydrochloride, confirmed by HPLC and H NMR.
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO-) participates in substitution reactions with nucleophiles, replacing the benzene ring.
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Reagents/Conditions :
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Nucleophiles: Amines (e.g., methylamine), thiols (e.g., sodium thiophenoxide).
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Solvents: DMF or THF, 60–80°C.
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Mechanism :
Nucleophilic attack occurs at the electrophilic sulfur, displacing the benzene sulfonate leaving group. -
Example :
Reaction with methylamine in THF produces 4-(methylsulfonyl)cyclohexan-1-amine hydrochloride, isolated in 72% yield.
Amine Alkylation/Acylation
The primary amine (-NH) undergoes alkylation or acylation to form secondary amines or amides.
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Reagents/Conditions :
-
Example :
Treatment with methyl iodide yields 4-(benzenesulfonyl)-N-methylcyclohexan-1-amine hydrochloride (85% yield) .
Oxidation Reactions
The benzenesulfonyl group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
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Reagents/Conditions :
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KMnO in HSO (0.5M) at 100°C.
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Mechanism :
The sulfur center is oxidized from +4 to +6 oxidation state. -
Example :
Oxidation produces 4-(benzenesulfonic acid)cyclohexan-1-amine hydrochloride, characterized by IR (S=O stretch at 1170 cm).
Salt Metathesis
The hydrochloride counterion can be exchanged with other anions.
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Reagents/Conditions :
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AgNO in methanol to form nitrate salts.
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Example :
Treatment with silver nitrate yields 4-(benzenesulfonyl)cyclohexan-1-amine nitrate, confirmed by elemental analysis.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The presence of the benzenesulfonyl group contributes to its biological activity, particularly in targeting specific enzymes and receptors.
- Biological Activity : Compounds with benzenesulfonamide structures are often explored for their therapeutic properties, including anti-inflammatory and antibacterial effects. The sulfonamide moiety can enhance interactions with biological targets, making this compound a candidate for drug development .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The amine group can react with electrophiles to form new compounds.
- Coupling Reactions : It can be used in the synthesis of more complex molecules through coupling with other aromatic or aliphatic compounds.
These reactions are essential for developing new pharmaceuticals and agrochemicals.
Case Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Research has shown that derivatives of compounds similar to this compound can inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition can lead to improved glycemic control in diabetic models, suggesting potential applications in diabetes treatment .
Case Study 2: Antimicrobial Activity
A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against various strains of bacteria. This highlights the compound's potential as a scaffold for developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits activity against multiple bacterial strains |
| Enzyme Inhibition | Inhibits Dipeptidyl Peptidase IV, potentially aiding in diabetes management |
| Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules |
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Fluorination (e.g., 4-fluorobenzenesulfonyl in ) increases molecular weight by ~20 g/mol compared to the parent compound, while chlorination (e.g., 4-chlorophenylsulfanyl in ) adds minimal mass.
- Bulky substituents like benzyl and methyl groups (e.g., ) reduce molecular weight due to simpler functional groups replacing sulfonyl moieties.
Purity and Commercial Availability :
- Analogs with fluorinated or chlorinated substituents () are typically synthesized at ≥95% purity, suggesting robust synthetic protocols.
- The parent compound lacks explicit purity data in the evidence, but derivatives like cis-N-benzyl-4-methylcyclohexan-1-amine hydrochloride are available at ≥95% purity .
Halogenation: Fluorine or chlorine atoms () may enhance metabolic stability and binding affinity in biological systems due to increased electronegativity and lipophilicity. Steric Effects: Bulkier substituents (e.g., benzyl in ) could hinder molecular interactions in enzymatic pockets, reducing bioactivity despite improved lipophilicity.
Synthetic Challenges :
- Sulfonyl-containing compounds (e.g., ) likely require multi-step synthesis involving sulfonation reactions, whereas sulfanyl or amine derivatives () may be synthesized via nucleophilic substitution or reductive amination.
Biological Activity
4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride, also known by its chemical identifier CAS No. 1864062-89-4, is a compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C12H16ClN O2S
- Molecular Weight: 273.78 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group can influence the compound's ability to interact with enzymes and receptors, modulating their activity.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can potentially bind to receptors in the central nervous system, influencing neurotransmission.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.
Anticancer Potential
Recent studies have explored the anticancer potential of related compounds, suggesting that they may induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest: Compounds can halt the progression of the cell cycle in cancer cells.
- Induction of Apoptosis: They may trigger programmed cell death pathways.
Data Table: Biological Activities and IC50 Values
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | This compound | TBD | |
| Anticancer | Related sulfonamide derivatives | 5.0 | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 2.7 |
Study 1: Antimicrobial Activity
A study evaluated the antibacterial effects of sulfonamide derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Research
In a preclinical trial, a series of sulfonamide derivatives were tested for their anticancer properties. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for 4-(Benzenesulfonyl)cyclohexan-1-amine hydrochloride?
- Methodological Answer : Prioritize reaction fundamentals (e.g., sulfonylation efficiency, cyclohexane ring stability) and reactor design parameters (temperature, solvent polarity). For example, benzenesulfonyl chloride is a common sulfonylation agent, but its reactivity with cyclohexane derivatives requires controlled conditions to avoid over-sulfonation or ring strain . Use statistical experimental design (e.g., factorial design) to test variables like reaction time, stoichiometry, and temperature, minimizing trial-and-error approaches .
Q. How can researchers characterize the purity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. For instance, ¹H NMR can confirm the presence of the benzenesulfonyl group (aromatic protons at ~7.5–7.8 ppm) and the cyclohexane amine moiety (axial-equatorial proton splitting patterns). Cross-validate with elemental analysis to verify stoichiometry of the hydrochloride salt .
Q. What safety protocols are critical during handling of sulfonamide-based compounds like this derivative?
- Methodological Answer : Follow hazard controls for sulfonamides, including PPE (gloves, goggles) and fume hoods for powder handling. First-aid measures for skin contact involve immediate washing with soap/water, while inhalation requires fresh air and medical consultation . Note that regulatory classifications (e.g., REACH) may require additional documentation for lab-scale use .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathway for synthesizing this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to map energy profiles for sulfonylation and amine protonation steps. ICReDD’s methodology integrates reaction path searches with experimental validation, reducing optimization time by 30–50% . For example, simulate transition states to identify steric hindrance in the cyclohexane ring, guiding solvent selection (e.g., DMF vs. THF) .
Q. What strategies resolve contradictory spectral data (e.g., NMR splitting vs. X-ray crystallography) for this compound?
- Methodological Answer : Use multi-technique reconciliation. If NMR suggests conformational flexibility (e.g., cyclohexane chair flipping), compare with X-ray data to confirm solid-state vs. solution-phase structures. Employ variable-temperature NMR to detect dynamic effects, and cross-reference with computational models (e.g., molecular dynamics simulations) .
Q. How can researchers analyze the environmental impact of lab-scale synthesis for this compound?
- Methodological Answer : Apply life-cycle assessment (LCA) frameworks focused on waste solvent recovery and energy efficiency. For instance, membrane separation technologies (e.g., nanofiltration) can reduce solvent waste by 60–80% during purification . Quantify E-factor (kg waste/kg product) and compare with green chemistry metrics for sulfonamide syntheses .
Data Contradiction and Validation
Q. How to address discrepancies in reported solubility values for this compound across studies?
- Methodological Answer : Standardize measurement conditions (temperature, pH, solvent polarity) and validate via controlled experiments. For example, solubility in aqueous HCl (used for hydrochloride salt formation) may vary with ionic strength—use UV-Vis spectroscopy to quantify saturation points under fixed conditions .
Q. What experimental controls are essential when testing the biological activity of this compound?
- Methodological Answer : Include positive/negative controls (e.g., known sulfonamide inhibitors) and validate compound stability in assay media (e.g., pH 7.4 buffer). For antimicrobial studies, use kinetic assays to distinguish between static and cidal effects, minimizing false positives from precipitation artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
